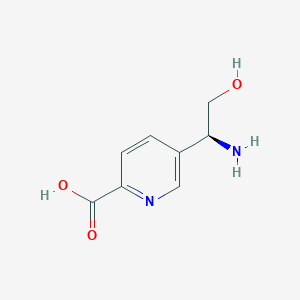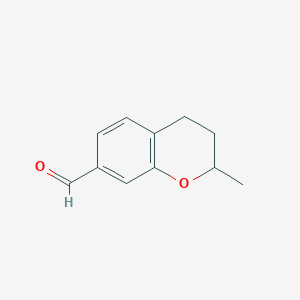
5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid is a compound with a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a side chain containing an amino and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the enzymatic oxidation of 3-hydroxyanthranilic acid by 3-hydroxyanthranilic acid oxygenase . This method is advantageous due to its specificity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biomass-derived chemicals to enhance sustainability. The use of pyridine-2-carboxylic acid as a catalyst in multi-component reactions has been explored for the efficient synthesis of various derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Pyridine-2-carboxylic acid, ionic liquids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in multi-component reactions to synthesize various heterocyclic compounds.
Biology: Acts as a neuroprotective and immunological agent due to its role as a metabolite of L-tryptophan.
Medicine: Investigated for its potential antiviral and immunomodulatory properties.
Industry: Utilized in the synthesis of coordination compounds with unique structural and functional properties.
Mécanisme D'action
The mechanism of action of 5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid involves its interaction with zinc finger proteins. By binding to these proteins, it changes their structures and disrupts zinc binding, thereby inhibiting their function . This mechanism is particularly relevant in its antiviral and immunomodulatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic acid: An isomer with the carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position of the pyridine ring.
Isonicotinic acid: An isomer with the carboxylic acid group at the 4-position of the pyridine ring.
Uniqueness
5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a catalyst and its role in biological systems make it a compound of significant interest in various research fields.
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
5-[(1S)-1-amino-2-hydroxyethyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c9-6(4-11)5-1-2-7(8(12)13)10-3-5/h1-3,6,11H,4,9H2,(H,12,13)/t6-/m1/s1 |
Clé InChI |
JWRPCRWNGORVFY-ZCFIWIBFSA-N |
SMILES isomérique |
C1=CC(=NC=C1[C@@H](CO)N)C(=O)O |
SMILES canonique |
C1=CC(=NC=C1C(CO)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13051404.png)



![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hcl](/img/structure/B13051428.png)







![3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B13051472.png)
